Product packaging for Lansoprazole Sulfide N-Oxide(Cat. No.:CAS No. 163119-30-0)

Lansoprazole Sulfide N-Oxide

Cat. No.: B194822
CAS No.: 163119-30-0
M. Wt: 369.4 g/mol
InChI Key: LGJKGASGASPHLH-UHFFFAOYSA-N
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Description

Lansoprazole Sulfide N-Oxide ( 163119-30-0) is a structurally characterized organic compound with the molecular formula C₁₆H₁₄F₃N₃O₂S and a molecular weight of 369.36 g/mol . This chemical serves as a critical reference standard in pharmaceutical research and development, specifically for the analysis of Lansoprazole, a widely used proton pump inhibitor . Its primary research value lies in its application for Analytical Method Development (AMD) and Method Validation (AMV) . It is an essential tool for Quality Control (QC) laboratories, particularly during the commercial production of Lansoprazole and the preparation of Abbreviated New Drug Applications (ANDA) to ensure the identity, strength, quality, and purity of drug products . The product is supplied with comprehensive characterization data, including Certificate of Analysis (CoA), 1H-NMR, Mass Spectrometry, and HPLC data, compliant with regulatory guidelines . Traceability against pharmacopeial standards (e.g., USP, EP) can be provided based on feasibility . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. For technical specifications, including purity and pricing, please contact us.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14F3N3O2S B194822 Lansoprazole Sulfide N-Oxide CAS No. 163119-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(22(23)7-6-14(10)24-9-16(17,18)19)8-25-15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJKGASGASPHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462488
Record name Lansoprazole Sulfide N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163119-30-0
Record name 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163119-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lansoprazole Sulfide N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Strategies and Reaction Mechanisms for Lansoprazole Sulfide N Oxide

Direct Synthesis Pathways

The most common approach to synthesizing Lansoprazole (B1674482) Sulfide (B99878) N-Oxide is through the direct oxidation of the pyridine (B92270) nitrogen atom in the Lansoprazole Sulfide molecule.

The formation of the N-oxide is a result of the oxidation of the Lansoprazole sulfide intermediate. ijmca.com This can sometimes occur as an over-oxidation during the synthesis of Lansoprazole itself. ijmca.com

Peroxy acids are frequently employed for the N-oxidation of heterocyclic compounds. wikipedia.org

m-Chloroperoxybenzoic Acid (m-CPBA): This reagent is a widely used oxidant in organic synthesis for various transformations, including the epoxidation of alkenes and the oxidation of sulfides and amines. wikipedia.org In the context of Lansoprazole synthesis, m-CPBA has been used for the oxidation of the thioether group. newdrugapprovals.orggoogle.com It is also a key reagent in the synthesis of Lansoprazole impurities, including the N-oxide derivative. The reaction involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the pyridine ring.

Peracetic Acid: Similar to m-CPBA, peracetic acid is another effective oxidizing agent for N-oxidation. orgsyn.orgwikipedia.org It can be prepared by reacting acetic acid with hydrogen peroxide. cohlife.org In some synthetic routes for Lansoprazole N-oxide impurities, peracetic acid is used for the oxidation steps. ijmca.com

Oxidizing Agents for N-Oxidation
Oxidizing AgentChemical FormulaKey Characteristics
m-Chloroperoxybenzoic Acid (m-CPBA)C₇H₅ClO₃White solid, strong oxidizing agent, widely used in organic synthesis. wikipedia.org
Peracetic AcidCH₃CO₃HColorless liquid with a strong odor, corrosive, weaker acid than acetic acid. wikipedia.org

Catalytic systems offer an alternative and often more controlled method for N-oxidation.

Hydrogen Peroxide with Vanadyl Acetylacetonate (B107027): Vanadium compounds, such as vanadyl acetylacetonate, are known to catalyze oxidation reactions involving hydrogen peroxide. google.comwikipedia.org This catalytic system is employed in the synthesis of Lansoprazole and its derivatives. ijmca.comgoogle.com The reaction of N-oxide Lanso-sulphide with a catalyst solution containing hydrogen peroxide and vanadyl acetylacetonate has been described. ijmca.com This method can also be used for the asymmetric oxidation of sulfides to sulfoxides. researchgate.net

Catalytic System for N-Oxidation
CatalystOxidantReaction Conditions
Vanadyl AcetylacetonateHydrogen Peroxide (H₂O₂)Typically carried out in a mixture of solvents like isopropanol (B130326) and methanol (B129727) at elevated temperatures (e.g., 45-50°C). ijmca.com

An alternative, though less direct, synthetic route involves the condensation of a pre-formed N-oxide pyridine derivative with 2-mercaptobenzimidazole (B194830). For instance, N-oxide Lanso-chloro can be condensed with 2-mercapto benzimidazole (B57391) in the presence of aqueous sodium hydroxide (B78521) to yield N-oxide Lanso-sulphide. ijmca.com This N-oxide sulfide can then be further oxidized to other N-oxide impurities of Lansoprazole. ijmca.com

N-Oxidation of Lansoprazole Sulfide Precursors

General Principles of N-Oxidation in Heterocyclic Systems

The N-oxidation of heterocyclic compounds like pyridine is a fundamental transformation in organic chemistry.

The oxidation of the nitrogen atom in pyridine and other tertiary amines to form N-oxides is a well-established chemical process. arkat-usa.org A variety of reagents and catalytic systems can be employed for this purpose.

Common oxidizing agents include:

Peroxy acids such as perbenzoic acid, monoperphthalic acid, and peracetic acid. wikipedia.orgorgsyn.org

Hydrogen peroxide in acetic acid. arkat-usa.org

Caro's acid (peroxymonosulfuric acid). arkat-usa.org

Dimethyldioxirane (DMD). arkat-usa.org

Catalytic systems often involve a metal catalyst and a terminal oxidant:

Sodium tungstate (B81510) with hydrogen peroxide. ccspublishing.org.cn

Methyltrioxorhenium (MTO) with hydrogen peroxide. arkat-usa.org

Titanium silicalite (TS-1) with hydrogen peroxide. organic-chemistry.org

Various rhenium-based catalysts with sodium percarbonate. organic-chemistry.org

The choice of oxidizing agent or catalytic system can influence the reaction's efficiency, selectivity, and environmental impact. organic-chemistry.org

Regioselectivity in N-Oxide Formation

The synthesis of Lansoprazole Sulfide N-Oxide presents a significant challenge in regioselectivity due to the presence of multiple oxidation sites within the precursor molecule, Lansoprazole Sulfide. The molecule contains a sulfur atom in the thioether linkage and a nitrogen atom in the pyridine ring, both of which are susceptible to oxidation. The selective oxidation of the pyridine nitrogen to form the N-oxide, without concurrent oxidation of the sulfur atom, is a key consideration in its synthesis.

The formation of this compound often occurs as a side reaction or impurity during the synthesis of Lansoprazole, where the primary goal is the selective oxidation of the sulfur atom to a sulfoxide (B87167). ijmca.comingentaconnect.com Over-oxidation during this process can lead to the formation of various impurities, including Lansoprazole N-oxide (oxidation at both N and S sites) and Lansoprazole Sulfone N-oxide (N-oxidation and S-dioxidation). tandfonline.comcaymanchem.com

Control over the regioselectivity of the oxidation is highly dependent on the reaction conditions. One of the most critical factors is the pH of the reaction medium. Research indicates that acidic conditions, particularly a pH below 4, favor the formation of N-oxide impurities during the oxidation of the thioether precursor. google.com This is in contrast to alkaline conditions, which have been observed to promote the formation of the sulfone impurity. google.com The electrophilic nature of the oxidation process is influenced by the electron density of the heterocyclic rings; electron-donating groups can increase the reactivity towards oxidation. rsc.org

An alternative synthetic approach that circumvents the issue of competing N- versus S-oxidation involves a multi-step process where the pyridine nitrogen is oxidized prior to the formation of the thioether linkage. In this strategy, a precursor such as 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide is first synthesized and then condensed with 2-mercaptobenzimidazole. ijmca.com This method ensures that the N-oxide functionality is already in place, leading directly to the desired this compound product.

Table 1: Influence of Reaction pH on Oxidation Product Formation
Reaction Condition (pH)Favored Impurity ProductRationaleReference
< 4 (Acidic)N-Oxide ImpurityAcidic environment promotes the electrophilic attack on the pyridine nitrogen atom. google.com
> 7 (Alkaline)Sulfone ImpurityAlkaline conditions can facilitate over-oxidation of the sulfur atom to the sulfone state. google.com

Optimization of Synthetic Yield and Quality

The optimization of synthetic routes to this compound is focused on maximizing the product yield and ensuring high purity by minimizing the formation of related impurities. ijmca.com Key areas for optimization include the careful control of reaction parameters, judicious selection of reagents, and effective purification techniques.

Control of Reaction Parameters:

pH Control: Maintaining an acidic reaction medium (pH < 4) is a crucial parameter to selectively promote N-oxidation over S-oxidation. google.com

Temperature Management: Oxidation reactions are often exothermic. Effective temperature control is necessary to prevent side reactions and product degradation. While some related oxidation processes require elevated temperatures, careful management is needed to maintain selectivity. rsc.org

Reaction Monitoring: The progress of the reaction should be closely monitored using analytical techniques such as Thin Layer Chromatography (TLC). ijmca.com This allows for the reaction to be quenched at the optimal time, thereby preventing over-oxidation and the formation of undesired byproducts like Lansoprazole Sulfone N-oxide.

Selection of Reagents:

Oxidizing Agents: The choice of oxidizing agent is critical for yield and quality. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide are commonly employed. ijmca.comtandfonline.commagtechjournal.com The stoichiometry and rate of addition of the oxidant must be precisely controlled to achieve the desired transformation without generating excessive impurities.

Catalysts: The use of catalysts can significantly enhance reaction efficiency and selectivity. In the broader context of lansoprazole synthesis, vanadium-based catalysts like vanadyl acetylacetonate have been used in conjunction with hydrogen peroxide for S-oxidation. ijmca.com The impact of such catalysts on the N-oxidation pathway is a key parameter to consider during process optimization.

Purification Strategies: High-quality this compound is typically obtained through robust purification processes. Crystallization and re-precipitation are common methods. For example, a described synthesis for a related N-oxide impurity involves dissolving the crude product in a mixture of isopropanol and methanol, followed by hot filtration and cooling to induce crystallization. ijmca.com Another technique involves extraction into an organic solvent like chloroform, followed by re-precipitation from a different solvent system, such as methanol, upon cooling. ijmca.com The selection of an appropriate solvent system is vital for effectively separating the target compound from residual starting materials and other impurities.

Table 2: Summary of Synthetic Approaches and Optimization Parameters
Synthetic StepReagents/CatalystSolventKey Optimization ParametersReference
Condensation to SulfideN-oxide Lanso-chloro, 2-mercaptobenzimidazole, aq. NaOHWaterDirect route ensuring N-oxide is pre-formed. ijmca.com
Oxidation of SulfideHydrogen Peroxide / Vanadyl acetylacetonateIPA / MethanolCatalyst use, controlled temperature (15-18°C), reaction time monitoring (TLC). ijmca.com
Oxidation of Sulfidem-CPBAChloroformStoichiometric control of the oxidizing agent. tandfonline.com
PurificationMethanol / WaterN/ARe-precipitation by cooling to 10-15°C to achieve high purity. ijmca.com

Iv. Chemical Reactivity and Degradation Pathways of Lansoprazole Sulfide N Oxide

Identification of Related Degradation Products

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are instrumental in identifying potential degradation products of pharmaceuticals. researchgate.netnih.gov These studies involve subjecting the drug substance to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress. researchgate.netacs.org

Lansoprazole (B1674482) Sulfide (B99878) N-Oxide can undergo further oxidation to form Lansoprazole Sulfone N-Oxide. researchgate.netcaymanchem.com This transformation involves the oxidation of the sulfide group to a sulfone group. The formation of such over-oxidation products is a critical consideration during the synthesis and stability testing of Lansoprazole and its related substances. ijmca.comgoogle.com The use of strong oxidizing agents or prolonged reaction times can increase the prevalence of these sulfone derivatives.

During the synthesis of Lansoprazole, the oxidation of the sulfide intermediate is a key step. However, this reaction can be challenging to control, often leading to the formation of not only the desired sulfoxide (B87167) (Lansoprazole) but also the over-oxidized sulfone and N-oxide impurities. google.com Studies have shown that under oxidative stress conditions, such as exposure to hydrogen peroxide, Lansoprazole can degrade to form both sulfone and N-oxide derivatives. acs.org High-resolution mass spectrometry is a crucial tool for distinguishing between these closely related structures. acs.org

Mechanisms of Chemical Degradation

The degradation of Lansoprazole Sulfide N-Oxide is primarily driven by its susceptibility to oxidative and hydrolytic conditions. The specific pathways and resulting products are highly dependent on the environmental factors present.

This compound is formed under oxidative conditions and is itself susceptible to further oxidation. caymanchem.com The pyridine (B92270) N-oxide functional group can be introduced through the action of oxidizing agents. The formation of N-oxide impurities can occur when the pH of the reaction mass is below 4. google.com Oxidizing agents like hydrogen peroxide, peracetic acid, and m-chloroperbenzoic acid (mCPBA) are commonly used in studies to induce and investigate these oxidative degradation pathways. ijmca.com

The general mechanism involves the oxidation of the sulfide precursor, Lansoprazole sulfide. ijmca.com This process can sometimes lead to over-oxidation, resulting in the formation of sulfone derivatives alongside the N-oxide. ijmca.comgoogle.com

The stability of Lansoprazole and its related compounds, including the N-oxide derivatives, is significantly influenced by pH. Generally, these compounds are more stable in neutral to basic conditions and degrade rapidly in acidic environments. acs.org

Forced degradation studies have demonstrated that Lansoprazole itself is highly susceptible to degradation under acidic conditions. acs.orgresearchgate.net While specific data on the hydrolytic stability of this compound is limited, the behavior of the closely related Lansoprazole Sulfone N-Oxide provides some insight. Lansoprazole Sulfone N-Oxide is reported to be stable in neutral aqueous solutions but degrades in acidic environments with a pH below 3. In contrast, it shows resistance to degradation in basic conditions, remaining stable even in 2 N NaOH at 80°C for extended periods. Given the structural similarities, it is plausible that this compound exhibits comparable pH-dependent stability.

Degradation Kinetics and Rate Studies

Kinetic studies provide quantitative data on the rate at which a compound degrades under specific conditions. For instance, the degradation of the related compound, Lansoprazole Sulfone N-Oxide, in a 0.01 N HCl solution at room temperature has a reported half-life of approximately 30 minutes. This rapid degradation in acidic media underscores the instability of such compounds in acidic environments.

Systematic forced degradation studies on Lansoprazole reveal the time course of degradation under various stress conditions. For example, in one study, acidic hydrolysis was monitored over a 60-minute period, while basic and neutral hydrolysis were observed over 72 and 48 hours, respectively, at elevated temperatures. acs.org These studies are essential for establishing the stability-indicating nature of analytical methods used for quality control. researchgate.net

The table below summarizes the conditions used in a forced degradation study of Lansoprazole, which would be relevant for studying the formation and degradation of its N-oxide sulfide derivative.

Degradation ConditionReagentTemperatureDuration
Acidic Hydrolysis0.01 N HClRoom Temperature60 minutes
Basic Hydrolysis2 N NaOH80 °C72 hours
Neutral HydrolysisWater80 °C48 hours
Oxidation2% H₂O₂Room Temperature60 minutes
Table based on data from a forced degradation study of Lansoprazole. acs.org

Influence of Environmental Factors on Stability (e.g., pH, Oxidants)

Environmental factors play a crucial role in the stability of this compound. As discussed, pH is a primary determinant of its hydrolytic stability, with acidic conditions promoting rapid degradation. acs.orggoogle.com The presence of oxidants is another key factor, not only leading to the formation of the N-oxide from its sulfide precursor but also potentially driving its further oxidation to the sulfone N-oxide derivative. caymanchem.comgoogle.com

The choice of oxidizing agent and reaction conditions, such as temperature and solvent, can influence the product distribution. For example, controlling the stoichiometry of the oxidizing agent is critical to minimize over-oxidation. Similarly, maintaining the pH of a reaction mixture is important, as a pH below 4 can favor the formation of N-oxide impurities, while alkaline conditions may promote the formation of sulfone impurities. google.com

Forced degradation studies are designed to systematically investigate the influence of these environmental factors, providing a comprehensive understanding of the degradation profile of the drug substance. nih.govacs.org

V. Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. oxinst.com It provides granular detail on the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), within a molecule. The application of one-dimensional and two-dimensional NMR experiments is fundamental in confirming the identity of lansoprazole-related impurities. scirp.orgoxinst.com

¹H NMR spectroscopy is a primary tool for identifying the chemical composition of a compound. oxinst.com By analyzing the chemical shifts, integration, and coupling patterns of proton signals, it is possible to deduce the structure of a molecule. oxinst.com In the context of Lansoprazole (B1674482) Sulfide (B99878) N-Oxide, ¹H NMR helps to confirm the presence and arrangement of protons on the benzimidazole (B57391) and pyridine (B92270) rings, as well as the methyl and trifluoroethoxy groups. The spectrum provides data-rich information that can be used for structural confirmation and purity assessment. oxinst.com While specific spectral data for Lansoprazole Sulfide N-Oxide is not publicly detailed, the expected proton environments can be predicted based on the analysis of the parent compound, Lansoprazole. oxinst.com

Interactive Table: Expected ¹H NMR Signals for this compound

Functional GroupExpected Chemical Shift (ppm)Multiplicity
Methyl (CH₃)~2.2Singlet
Methylene (B1212753) (OCH₂)~4.7Quartet
Methylene (SCH₂)~4.8Singlet
Aromatic (Benzimidazole)~7.2 - 7.6Multiplets
Aromatic (Pyridine)~7.0 - 8.3Multiplets

To complement ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy is utilized to determine the number and type of carbon atoms in a molecule. oxinst.com Decoupled ¹³C{¹H} experiments produce a spectrum with single lines for each unique carbon atom, which simplifies analysis, especially for complex structures with overlapping proton signals in the aromatic region. oxinst.com This technique is critical for confirming the carbon skeleton of this compound and distinguishing it from other related impurities. scirp.org

Interactive Table: Expected ¹³C NMR Signals for this compound

Carbon TypeExpected Chemical Shift (ppm)
Methyl (CH₃)~10-12
Methylene (SCH₂)~54
Methylene (OCH₂)~60
Trifluoromethyl (CF₃)~123 (quartet)
Aromatic/Heteroaromatic~107 - 160

For unambiguous structural assignment, especially in complex molecules, two-dimensional (2D) NMR techniques are invaluable. oxinst.com These experiments provide correlation data that reveal how atoms are connected within a molecule. scirp.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. oxinst.com It is key for tracing the connectivity of protons within the pyridine and benzimidazole ring systems. news-medical.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing definitive ¹H-¹³C single-bond information. scirp.orgoxinst.com It allows for the confident assignment of which proton is attached to which carbon. news-medical.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. scirp.orgoxinst.com This is particularly powerful for piecing together different fragments of the molecule, such as linking the methylene bridge to both the pyridine and benzimidazole moieties. oxinst.comnews-medical.net

NOE (Nuclear Overhauser Effect): NOE spectroscopy identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the stereochemistry and conformation of the molecule. scirp.org

The combined application of these 2D NMR techniques is essential for the complete and accurate structural elucidation of this compound. scirp.orgresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the identification and quantification of impurities in pharmaceutical substances. researchgate.netresearchgate.net It combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. acs.org This method is routinely used to separate this compound from Lansoprazole and other degradation or process-related impurities. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) coupled with LC can confirm the elemental composition of the impurity with high accuracy. scirp.org While fragmentation patterns can sometimes be ambiguous in distinguishing between isomers like N-oxide and sulfone derivatives, LC-MS provides the initial and crucial identification based on the accurate mass of the molecular ion. acs.org

Interactive Table: Typical LC-MS Parameters for Lansoprazole Impurity Analysis

ParameterDescription
Chromatographic Column C18 or C8 reversed-phase column researchgate.netacs.org
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) acs.org
Ionization Source Electrospray Ionization (ESI), typically in positive mode researchgate.net
Detection High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) for accurate mass measurement acs.org
Identified Mass [M+H]⁺ ion corresponding to the molecular formula C₁₆H₁₄F₃N₃O₂S
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantification of this compound, particularly in biological matrices. This method combines the separation capabilities of liquid chromatography with the specific detection and structural elucidation power of tandem mass spectrometry.

Research findings indicate that a reliable quantification of this compound can be achieved using a C18 column for chromatographic separation with a gradient elution involving acetonitrile (B52724) and a buffer like 0.1% formic acid with 2 mM ammonium acetate. The sample preparation typically involves protein precipitation with acetonitrile, which has been shown to yield high recovery rates of over 90%.

For detection, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity. A specific mass transition for this compound has been reported as monitoring the precursor ion at m/z 383.9 and the product ion at m/z 115.9. The method is often validated for linearity over a specific concentration range, with one study demonstrating linearity from 12.4 to 4960 ng/mL. The precision of these methods is generally high, with coefficients of variation (CV) reported to be less than 10%.

ParameterDetails
Chromatography
ColumnDiamonsil C18 (150 × 2.1 mm)
Mobile PhaseGradient elution with acetonitrile and 0.1% formic acid/2 mM ammonium acetate
Flow Rate0.3–0.4 mL/min
Mass Spectrometry
Ionization ModeNegative Ion Mode has been used for Lansoprazole analysis.
Mass Transition (MRM)m/z 383.9 → 115.9
Internal StandardOmeprazole (m/z 326.0 → 280.1)
Validation
Sample PreparationProtein precipitation with acetonitrile
Recovery>90%
Linearity Range12.4–4960 ng/mL
Precision (CV)<10%
Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI HRMS) is instrumental in the identification and structural confirmation of this compound, especially in the context of forced degradation studies and impurity profiling. innovareacademics.inscirp.orgacs.org This technique provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments.

In studies investigating the degradation of Lansoprazole under oxidative stress, a degradant with a mass-to-charge ratio (m/z) consistent with the molecular formula of this compound (C16H14F3N3O2S) has been detected. nih.govsimsonpharma.comsynzeal.com The exact mass of this compound is 369.0759 Da. nih.gov High-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers are used for this purpose. ijmca.com The high mass accuracy, often with errors of less than 5 ppm, provides strong evidence for the proposed structure. scirp.org

The fragmentation patterns observed in HRMS/MS experiments further aid in structural elucidation. For instance, a characteristic loss of an oxygen atom from the N-oxide moiety can be a key diagnostic fragmentation pathway to differentiate it from other isomers like Lansoprazole Sulfone.

Infrared (IR) Spectroscopy (e.g., KBr Dispersion Medium)

Infrared (IR) spectroscopy is a well-established technique for the identification of functional groups within a molecule. For solid samples like this compound, the potassium bromide (KBr) dispersion method is commonly employed. ijmca.comtsijournals.comirdg.org In this method, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk through which the IR beam is passed. irdg.org KBr is used as the dispersion medium because it is transparent in the mid-infrared region and does not interfere with the spectrum of the analyte. irdg.org

The resulting IR spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its chemical bonds. While a detailed spectrum with specific band assignments for this compound is not widely published, the technique is valuable for confirming the presence of key functional groups and for comparing the synthesized impurity with a reference standard. The spectrum would be expected to show characteristic bands for the N-oxide, sulfide, benzimidazole, and trifluoroethoxy groups.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The molecular formula of this compound is C16H14F3N3O2S. nih.govsimsonpharma.comsynzeal.com Based on this formula, the theoretical elemental composition can be calculated, which serves as a crucial parameter for the characterization of a synthesized reference standard. The analysis is typically performed for carbon (C), hydrogen (H), and nitrogen (N), and sometimes sulfur (S). The experimentally determined percentages of these elements should closely match the theoretical values to confirm the purity and identity of the compound.

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.01116192.17652.03
HydrogenH1.0081414.1123.82
FluorineF18.998356.99415.43
NitrogenN14.007342.02111.38
OxygenO15.999231.9988.66
SulfurS32.06132.068.68
Total 369.361 100.00

Chromatographic Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of Lansoprazole and its related substances, including this compound. ajrconline.orgresearchgate.netsciresjournals.com The development of a stability-indicating HPLC method is critical for ensuring that all potential impurities are effectively separated from the main compound and from each other.

Various HPLC methods have been developed, often employing a reversed-phase mechanism with a C18 column. ajrconline.orgresearchgate.netsciresjournals.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile. ajrconline.orgsciresjournals.com Gradient elution is frequently used to achieve optimal separation of all related compounds in a single run. ajrconline.orgsciresjournals.com The detection is commonly performed using a UV detector at a wavelength of around 285 nm. ajrconline.orgresearchgate.net

Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, linear, and specific. ajrconline.orgresearchgate.net For Lansoprazole N-oxide impurities, linearity has been demonstrated with high correlation coefficients (r² > 0.999). innovareacademics.inajrconline.orgresearchgate.net The precision is generally high, with relative standard deviation (%RSD) values of less than 2%. ajrconline.orgresearchgate.net The limit of quantification (LOQ) for related impurities is typically established at low levels, for instance, around 0.025% to 0.03% relative to the main compound. innovareacademics.insciresjournals.com

ParameterMethod 1Method 2
Chromatography
ColumnHypersil Gold C18 (100 x 2.1 mm, 1.8 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile PhaseA: WaterB: Acetonitrile:Water:Triethylamine (B128534) (80:20:0.005), pH 7.0Formic acid and acetonitrile (gradient)
Flow Rate0.3 mL/min1.0 mL/min
Detection (UV)285 nm260 nm
Validation
Linearity (r²)0.9996 (for N-Oxide)> 0.999
Precision (%RSD)< 2%-
Accuracy (Recovery)< 2% RSD for recovery studies95% to 105%
LOQ-0.03% (for related impurities)

Mass Spectrometry (MS)

Stability-Indicating HPLC Methods

Stability-indicating High-Performance Liquid Chromatography (HPLC) methods are essential for determining the purity of Lansoprazole and its intermediates, like Lansoprazole Sulfide, in the presence of their degradation products. sciresjournals.comresearchgate.net These methods are designed to be specific enough to separate the active pharmaceutical ingredient (API) from any potential impurities and degradants that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. researchgate.netresearchgate.netijpsonline.com

A typical stability-indicating RP-HPLC method for Lansoprazole and its related substances, including the N-oxide and sulfide, might employ a C18 column. sciresjournals.comresearchgate.net For instance, a method for Lansoprazole sulphide and its impurities utilized a C18 stationary phase (250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of formic acid and acetonitrile, delivered in a gradient mode. researchgate.net The flow rate is often set around 1.0 mL/min, with UV detection at a wavelength where the analyte and its impurities show significant absorbance, such as 260 nm or 285 nm. sciresjournals.comresearchgate.net

Forced degradation studies are a key component of validating a stability-indicating method. researchgate.net In one study, Lansoprazole intermediate (LAN20) showed significant degradation when subjected to 0.1 N HCl and 0.1 N NaOH under reflux conditions for 24 hours. researchgate.net The ability of the HPLC method to resolve the main peak from the degradation product peaks without interference confirms its stability-indicating power. researchgate.netresearchgate.net A mass balance close to 100% (e.g., ~99.5%) further corroborates that all degradation products have been accounted for. researchgate.net

The resolution between the main compound and its impurities is a critical parameter. A resolution value of more than 2.0 is generally considered indicative of a significant and effective separation. researchgate.net

Ultra High Pressure Liquid Chromatography (UHPLC) for Related Substances

Ultra High Pressure Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC for the analysis of related substances in Lansoprazole, including this compound. ajrconline.org The primary benefits of UHPLC are shorter analysis times, improved resolution, and lower solvent consumption, which are achieved by using columns with smaller particle sizes (typically under 2 µm). ajrconline.org

A validated UHPLC method for quantifying related substances in Lansoprazole, such as the N-Oxide, Sulfone, and Sulphide impurities, was developed using a Hypersil Gold C18 column (100 mm x 2.1 mm, 1.8 µm). ajrconline.org The separation was achieved using a gradient elution with a mobile phase consisting of water (Solvent A) and a mixture of acetonitrile, water, and triethylamine (80:20:0.005, v/v/v), with the pH of Solvent B adjusted to 7.0 with orthophosphoric acid. ajrconline.org The flow rate was set at 0.3 mL/min, and detection was performed at 285 nm. ajrconline.org This method successfully separated all related substances from the main Lansoprazole peak under optimized conditions. ajrconline.org

The development of such methods is crucial as pharmacopoeial limits for impurities are stringent. For example, the specified limit for Lansoprazole N-Oxide (related compound B) can be as low as 0.1%. ajrconline.org UHPLC provides the necessary sensitivity and resolution to accurately quantify these trace-level impurities. ajrconline.orgsemanticscholar.org

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, such as the synthesis of Lansoprazole and the formation of its impurities. ijmca.comamazonaws.com During the synthesis of Lansoprazole, which involves the oxidation of Lansoprazole sulfide, TLC can be employed to track the consumption of the starting material and the formation of the desired product and any by-products, including over-oxidized species like the N-oxide. ijmca.com

In a described synthesis of N-oxide Lansoprazole, the completion of the reaction was monitored by TLC. ijmca.com The choice of the mobile phase (eluent) is critical for achieving good separation of the spots on the TLC plate. Although specific Rf values for this compound are not extensively detailed in the provided context, the mobile phase composition is selected to ensure that the starting materials, intermediates, products, and impurities have distinct Rf values, allowing for clear visualization and assessment of the reaction's status. ijmca.com Detection of the separated spots can be achieved under UV light (e.g., at 254 nm) or by using specific staining reagents that react with the compounds to produce colored spots. amazonaws.com

Method Validation According to International Conference on Harmonisation (ICH) Guidelines

Validation of analytical methods is a mandatory requirement by regulatory agencies worldwide to ensure the reliability of analytical data. The International Conference on Harmonisation (ICH) provides a comprehensive set of guidelines (specifically Q2(R1)) for the validation of analytical procedures. ijpsonline.comsdiarticle4.com These guidelines outline the validation characteristics needed for various types of analytical tests. For impurity methods, key validation parameters include linearity, range, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. ijpsonline.comresearchgate.net

A developed analytical method for Lansoprazole and its impurities, including this compound, must be validated according to these ICH guidelines to be considered suitable for its intended purpose, such as routine quality control testing of bulk drug substances and finished pharmaceutical products. ajrconline.orgresearchgate.net

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal (e.g., peak area in chromatography) over a specified range. semanticscholar.org For impurity quantification, the range typically covers from the limit of quantification (LOQ) to at least 120% or 150% of the specification limit for that impurity. ijpsonline.comsemanticscholar.org

In a UHPLC method for Lansoprazole related substances, linearity for the N-Oxide was established over a concentration range of 25% to 150% of the targeted concentration. ajrconline.org The strength of the linear relationship is assessed by the correlation coefficient (r) or the coefficient of determination (r²). A value of r² > 0.999 is generally considered excellent and indicates a strong linear relationship. innovareacademics.in For example, a UHPLC method for Lansoprazole and its N-oxide, sulphone, and sulphide impurities reported regression coefficients of 0.9996, 0.9991, and 0.9998 respectively. ajrconline.org

Table 1: Example of Linearity Data for Lansoprazole N-Oxide

Concentration Level (%) Concentration (µg/mL) Peak Area (Arbitrary Units)
LOQ 0.05 5,200
50 0.6 61,500
100 1.2 122,000
120 1.44 146,500
150 1.8 183,000

This is a representative data table and does not reflect actual experimental results.

Accuracy and Precision (%RSD, Recovery Studies)

Accuracy refers to the closeness of the test results to the true value. It is often evaluated through recovery studies by spiking a known amount of the impurity standard into the sample matrix at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). semanticscholar.orginnovareacademics.in The percentage recovery is then calculated. For impurities, recovery is typically expected to be within a range of 80-120%. A UHPLC method for dexlansoprazole (B1670344) and its related compounds, including the N-oxide, showed mean recovery between 93.8% and 102.5%. innovareacademics.in Another study on Lansoprazole sulphide impurities reported recovery rates between 95% and 105%. sciresjournals.com

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-laboratory precision). For impurity analysis, the acceptance criterion for %RSD is typically not more than 10% at the limit of quantification and not more than 2.0% at higher concentrations. ajrconline.orgsemanticscholar.org In a validated UHPLC method, the %RSD for precision and accuracy studies was found to be less than 2%. ajrconline.org

Table 2: Example of Accuracy (Recovery) and Precision Data

Parameter Level Specification Result
Accuracy 50% Spike 90-110% Recovery 98.5%
100% Spike 90-110% Recovery 101.2%
150% Spike 90-110% Recovery 102.1%
Precision Repeatability (%RSD) ≤ 2.0% 0.8%
Intermediate Precision (%RSD) ≤ 2.0% 1.5%

This is a representative data table and does not reflect actual experimental results.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) and the limit of quantification (LOQ) are critical performance characteristics in the validation of analytical methods. The LOD represents the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy. These limits are crucial for the analysis of impurities like this compound, as they define the sensitivity of the method.

The determination of LOD and LOQ is commonly based on the signal-to-noise (S/N) ratio, where the LOD is typically established at an S/N ratio of 3:1, and the LOQ at a ratio of 10:1. nih.gov This is achieved by analyzing a series of diluted solutions with known concentrations. granthaalayahpublication.org

Several studies have established the LOD and LOQ for Lansoprazole and its related substances, including impurities that could encompass this compound, using various high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods. For instance, one UPLC method determined the LOD and LOQ for Lansoprazole impurities based on the S/N ratio. nih.gov Another study using a stability-indicating HPLC method reported the LOD and LOQ for Lansoprazole intermediate and its impurities to be 0.01% and 0.03%, respectively. granthaalayahpublication.org

In the context of dexlansoprazole, which is an enantiomer of lansoprazole, a study using an RP-HPLC method established the LOD and LOQ for its impurities as 42 ng/ml and 126 ng/ml, respectively. innovareacademics.in Another RP-HPLC method developed using a Quality by Design (QbD) approach reported LOD and LOQ values of 0.437×10⁻⁴ µg/ml and 0.1325×10⁻³ µg/ml for Lansoprazole impurities. journaljpri.com

The following table summarizes the LOD and LOQ values for Lansoprazole and its related impurities from various studies, highlighting the different analytical techniques employed.

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Lansoprazole and its Impurities

Analytical Method Analyte LOD LOQ Source
UPLC Lansoprazole and related substances Determined at S/N of 3 Determined at S/N of 10 nih.gov
HPLC Lansoprazole intermediate and its impurities 0.01% 0.03% granthaalayahpublication.org
RP-HPLC Dexlansoprazole impurities 42 ng/ml 126 ng/ml innovareacademics.in
RP-HPLC (QbD) Lansoprazole impurities 0.437×10⁻⁴ µg/ml 0.1325×10⁻³ µg/ml journaljpri.com
LC-HRMS Lansoprazole degradants 0.014% 0.035% acs.org

Compound Names Mentioned in this Article:

Lansoprazole

this compound

Dexlansoprazole

Lansoprazole N-oxide

Lansoprazole sulfone N-oxide

Lansoprazole sulfide

Lansoprazole sulfone

N-aralkyl lansoprazole

Vi. Impurity Profiling and Standards in Pharmaceutical Development

Role as an Impurity Standard in Quality Control

Lansoprazole (B1674482) Sulfide (B99878) N-Oxide is recognized as a potential impurity that can arise during the synthesis of lansoprazole. researchgate.netglpbio.com Specifically, it can be formed through the over-oxidation of Lansoprazole Sulfide, an intermediate in the manufacturing process. ijmca.com Its presence in the final active pharmaceutical ingredient (API) must be monitored to ensure it does not exceed acceptable limits.

To this end, synthesized and highly purified Lansoprazole Sulfide N-Oxide is used as an impurity standard in quality control (QC) laboratories. ijmca.comcleanchemlab.com This reference standard allows for the accurate identification and quantification of this specific impurity in batches of lansoprazole. cleanchemlab.com The availability of such standards is crucial for analytical method development and validation, which are essential components of a robust quality management system. cleanchemlab.comsynzeal.com

The synthesis of this compound for use as a standard involves the oxidation of Lanso-sulphide. ijmca.com The resulting compound's structure is confirmed through various analytical techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), to ensure its identity and purity. researchgate.netijmca.com

Compliance with Pharmacopoeial Guidelines (e.g., USP)

Pharmacopoeias like the United States Pharmacopeia (USP) provide official standards for medicines and their ingredients. sigmaaldrich.comdrugfuture.com These compendia outline the tests, procedures, and acceptance criteria for assessing the quality and purity of pharmaceutical substances. For lansoprazole, the USP monograph details the acceptable limits for various related compounds, including process-related impurities and degradation products. drugfuture.comtsijournals.com

While this compound is not always explicitly listed as a named impurity in every pharmacopoeial monograph for lansoprazole, the guidelines necessitate the control of all impurities. The USP specifies limits for known impurities such as Lansoprazole N-oxide, Lansoprazole sulfone (Related Compound A), and Lansoprazole sulfide (Related Compound B). sigmaaldrich.comdrugfuture.comdrugfuture.comallmpus.com The presence of any other individual impurity, which would include this compound, is also strictly controlled. drugfuture.com

The use of reference standards, such as those provided by the USP, is integral to performing the required quality tests and assays. sigmaaldrich.com These primary standards ensure the accuracy and consistency of analytical results across different laboratories and manufacturing sites.

Significance in Abbreviated New Drug Application (ANDA) Filings

An Abbreviated New Drug Application (ANDA) is submitted to the U.S. Food and Drug Administration (FDA) for the approval of a generic drug. A key component of an ANDA is the demonstration that the generic product is bioequivalent to the innovator drug and that its impurity profile is well-characterized and controlled.

The presence and levels of impurities, including this compound, must be documented and justified in the ANDA submission. cleanchemlab.comsynzeal.comsynzeal.com Regulatory authorities require that proposed limits for impurities in the drug product meet the thresholds established by the International Council for Harmonisation (ICH) guidelines, or that adequate justification is provided for any higher limits. fda.gov

Therefore, having access to well-characterized reference standards for impurities like this compound is critical for companies developing generic lansoprazole products. cleanchemlab.comsynzeal.com These standards are used in the analytical methods that generate the data necessary to support the ANDA filing, demonstrating that the impurity levels in their product are consistently within the acceptable, safe limits. cleanchemlab.comsynzeal.comsynzeal.comclearsynth.com

Development of Reference Standards for Related Substances

The development of reference standards for lansoprazole-related substances, including this compound, is a specialized process. It involves the synthesis of the compound, followed by extensive characterization to confirm its identity and establish its purity. researchgate.netijmca.com This characterization is often accomplished using a combination of spectroscopic and chromatographic techniques. ijmca.com

Several commercial suppliers provide this compound as a reference standard. cleanchemlab.comqccstandards.comlgcstandards.comsimsonpharma.com These standards are often supplied with a comprehensive Certificate of Analysis that details the characterization data and confirms compliance with regulatory guidelines. cleanchemlab.comlgcstandards.com The availability of these reference materials from various sources supports the pharmaceutical industry in meeting the stringent quality control requirements for lansoprazole production. pharmaffiliates.compharmaffiliates.com

The table below provides a summary of this compound and other key related compounds mentioned in the context of impurity profiling.

Interactive Data Table: Lansoprazole and Related Compounds

Compound NameCAS NumberMolecular FormulaRole/Significance
Lansoprazole 103577-45-3C₁₆H₁₄F₃N₃O₂SActive Pharmaceutical Ingredient
This compound 163119-30-0C₁₆H₁₄F₃N₃O₂SProcess-related impurity
Lansoprazole N-Oxide 213476-12-1C₁₆H₁₄F₃N₃O₃SImpurity (USP listed) drugfuture.comusp.org
Lansoprazole Sulfone (USP Related Compound A) 131926-99-3C₁₆H₁₄F₃N₃O₃SImpurity (USP listed) sigmaaldrich.comallmpus.comusp.org
Lansoprazole Sulfide (USP Related Compound B) 103577-40-8C₁₆H₁₄F₃N₃OSImpurity/Intermediate (USP listed) allmpus.comclearsynth.comlgcstandards.com
Lansoprazole Sulfone N-Oxide 953787-54-7C₁₆H₁₄F₃N₃O₄SPotential impurity/degradation product glpbio.comsynzeal.comcaymanchem.com
Lanso-sulphide 103577-40-8C₁₆H₁₄F₃N₃OSIntermediate in lansoprazole synthesis ijmca.com

Vii. Future Research Directions in Lansoprazole Sulfide N Oxide Chemistry

In-depth Investigation of Novel Degradation Pathways and Mechanisms

Lansoprazole (B1674482) and its related compounds are known to be susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and photolytic environments. scirp.orgacs.orgresearchgate.net While the formation of Lansoprazole Sulfide (B99878) N-Oxide as a degradation product under oxidative stress has been reported, a comprehensive understanding of its own degradation pathways is still lacking.

Future research should systematically investigate the degradation of Lansoprazole Sulfide N-Oxide under a range of forced degradation conditions as stipulated by the International Conference on Harmonisation (ICH) guidelines. acs.orgacs.org This would involve subjecting the compound to acidic and basic hydrolysis, oxidation, and photolysis to identify the resulting degradation products.

The structural elucidation of these novel degradants using advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy will be crucial. scirp.orgrasayanjournal.co.in Understanding the mechanisms of these degradation pathways will provide valuable insights into the stability of this compound and help in the development of strategies to minimize its formation and subsequent degradation in pharmaceutical formulations.

For instance, studies have shown that lansoprazole degrades in acidic conditions, leading to the formation of lansoprazole sulfide. Investigating whether this compound follows a similar reductive cleavage pathway or undergoes different transformations would be a key research question.

Application of Machine Learning and Computational Chemistry for Predictive Analysis

The fields of machine learning and computational chemistry offer powerful tools for predicting the formation and behavior of pharmaceutical impurities. jopir.in These approaches can be leveraged to gain a deeper understanding of this compound.

Machine learning algorithms can be trained on existing data from synthetic reactions and degradation studies to build predictive models. jopir.in These models could help in identifying the critical process parameters that influence the formation of this compound, allowing for more effective process control and optimization. For example, algorithms like linear regression and decision trees can be used to model the relationship between reaction conditions (e.g., temperature, catalyst concentration) and impurity levels. jopir.in

Computational chemistry, through methods like Density Functional Theory (DFT), can be employed to study the electronic structure and reactivity of this compound. These calculations can provide insights into the reaction mechanisms of its formation and degradation, helping to rationalize experimental observations and guide the design of more selective synthetic routes. For example, computational models could be used to compare the activation energies for the N-oxidation versus S-oxidation of Lansoprazole Sulfide, providing a theoretical basis for the observed selectivity.

Advanced Spectroscopic and Chromatographic Techniques for Trace Impurity Detection

The accurate detection and quantification of trace-level impurities are paramount in pharmaceutical quality control. Future research should focus on the development and validation of highly sensitive and specific analytical methods for this compound.

Advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), offer significant advantages in terms of resolution, speed, and sensitivity compared to conventional HPLC. nih.govajrconline.org Developing and validating a stability-indicating UHPLC method capable of separating this compound from Lansoprazole and other related substances is a key research goal. nih.govajrconline.org The use of modern column technologies, such as sub-2 µm particle columns, can further enhance separation efficiency. nih.gov

Coupling these advanced chromatographic methods with high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) mass analyzers, provides a powerful tool for the unambiguous identification and structural elucidation of trace impurities. acs.orgcpu.edu.cnscirp.org The high mass accuracy and fragmentation capabilities of HRMS are invaluable for confirming the identity of known impurities and characterizing novel degradation products. scirp.org Two-dimensional liquid chromatography (2D-LC) coupled with HRMS can also be explored for the analysis of complex impurity profiles, offering enhanced peak capacity and resolution. cpu.edu.cn

Table 2: Advanced Analytical Techniques for this compound Analysis

TechniquePrincipleApplication in Impurity AnalysisAdvantages
UHPLC Chromatography using columns with sub-2 µm particles. nih.govSeparation of Lansoprazole and its impurities with high resolution and speed. nih.govajrconline.orgFaster analysis times, improved resolution, and higher sensitivity. nih.gov
HRMS (Orbitrap, TOF) High-resolution mass analysis. acs.orgscirp.orgAccurate mass measurement for elemental composition determination and structural elucidation of impurities. acs.orgscirp.orgUnambiguous identification of known and unknown impurities. cpu.edu.cn
2D-LC Two independent chromatographic separations. cpu.edu.cnEnhanced separation of complex impurity mixtures. cpu.edu.cnIncreased peak capacity and resolution for complex samples. cpu.edu.cn
NMR Spectroscopy Nuclear magnetic resonance.Definitive structural elucidation of isolated impurities. scirp.orgProvides detailed structural information.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.